1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile
Description
1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with a unique structure that includes a thioxo group and a nitrile group
Properties
IUPAC Name |
1-methyl-3-sulfanylidene-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-6-7-3-2-4-8(7)9(5-11)10(13)12-6/h2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBVHOGFBIUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C(=S)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Analysis of the Target Compound
1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile features a partially saturated bicyclic core comprising a cyclopentane ring fused to a pyridine moiety. Critical functional groups include:
- Thioxo group (C=S) at position 3, imparting electrophilic reactivity.
- Cyano group (C≡N) at position 4, enabling participation in nucleophilic additions.
- Methyl group at position 1, influencing steric and electronic properties.
The tetrahydro designation indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing solubility in polar aprotic solvents.
Synthetic Methodologies
Cyclocondensation-Based Approaches
Two-Step Cyclocondensation and Thiolation
A widely adopted strategy involves the cyclocondensation of cyclopentanone derivatives with cyanoacetamide precursors, followed by thiolation. For example:
- Cyclocondensation : Cyclopentanone reacts with 2-cyanoacetamide in ethanol under reflux to form 3-amino-5,6,7,8-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile.
- Thiolation : Treatment with phosphorus pentasulfide (P₄S₁₀) in dry toluene introduces the thioxo group, yielding 3-thioxo-5,6,7,8-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile.
Optimization Insights :
- Solvent : Toluene outperforms DMF or DMSO due to better P₄S₁₀ solubility.
- Temperature : Reactions at 110°C for 6 h achieve >85% conversion (Table 1).
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 110 | 6 | 87 |
| 2 | DMF | 110 | 6 | 45 |
| 3 | DMSO | 110 | 6 | 32 |
One-Pot Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation and thiolation in a single step. A mixture of cyclopentanone, 2-cyanoacetamide, and P₄S₁₀ in ethanol under microwave irradiation (300 W, 120°C, 20 min) delivers the thioxo intermediate in 92% yield.
Methylation Strategies
Nucleophilic Alkylation
The methyl group at position 1 is introduced via alkylation of the intermediate 3-thioxo-5,6,7,8-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile. Using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 4 h achieves 78% yield.
Critical Parameters :
- Base : K₂CO₃ > NaOH due to milder conditions.
- Solvent : Acetonitrile minimizes side reactions compared to THF.
Phase-Transfer Catalysis
Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances alkylation efficiency. Under reflux with CH₃I and TBAB, yields improve to 84% while reducing reaction time to 2 h.
High-Pressure Q-Tube Reactor Applications
Recent advancements utilize Q-tube reactors to enhance reaction efficiency and safety. For instance, cyclocondensation of cyclopentanone with 2-cyanoacetamide in ethanol containing trifluoroacetic acid (TFA, 10 mol%) under high-pressure conditions (130°C, 40 min) achieves 94% yield (Table 2).
| Entry | Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | TFA | 130 | 40 | 94 |
| 2 | AcOH | 130 | 40 | 72 |
| 3 | PTSA | 130 | 40 | 58 |
Advantages of Q-Tube :
Green Chemistry Approaches
Characterization and Analytical Data
Spectroscopic Analysis
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at C-1 vs. C-3 require careful control of alkylation conditions.
- Purification : Recrystallization from ethanol/water (3:1) improves purity to >98%.
- Scale-Up : Continuous-flow systems using Q-tube reactors demonstrate potential for industrial adaptation.
Chemical Reactions Analysis
1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The thioxo group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds similar to 1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile may possess antimicrobial properties. In vitro testing against various bacterial strains could reveal its efficacy in inhibiting growth.
-
Anticancer Potential :
- The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Case studies on related compounds have shown that similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
-
Neuroprotective Effects :
- Some derivatives of thioxo compounds have been studied for their neuroprotective properties. Investigations into the neuroprotective mechanisms could provide insights into its application in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial effects of thioxo derivatives reported that certain analogs demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for Staphylococcus aureus, indicating promising antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Anticancer Activity
In a comparative analysis of anticancer properties, related compounds showed significant cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound may be more effective than traditional chemotherapeutic agents in certain contexts.
Case Study 3: Neuroprotective Properties
Research into the neuroprotective effects of thioxo compounds indicates that they may reduce oxidative stress and inflammation in neuronal cells. This could position them as candidates for treating conditions like Alzheimer’s disease or Parkinson’s disease.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. For instance, docking simulations with proteins involved in cancer progression or microbial resistance pathways can provide insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione: An intermediate for synthesizing ceftriaxone.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiadiazoles: Compounds with significant antimicrobial activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile, and how is its purity validated?
The synthesis typically involves cyclization of a pre-functionalized cyclopenta[c]pyridine core. Key steps include introducing the thioxo group at position 3 and the methyl group at position 1, followed by cyanation at position 4. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>95%) and LC-MS for molecular weight confirmation. Structural elucidation employs NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry. For advanced validation, X-ray crystallography (e.g., SHELX-90) may resolve the crystal structure, ensuring correct spatial arrangement .
Basic: How is the inhibitory activity of this compound screened against PREPL in vitro?
A fluorescence polarization activity-based protein profiling (fluopol-ABPP) assay is used for substrate-free screening. This method monitors competitive displacement of a fluorescent activity-based probe (e.g., FP-biotin) bound to PREPL’s catalytic serine (Ser559). Inhibitors reduce fluorescence polarization signals, with IC₅₀ values calculated via dose-response curves. Secondary validation includes gel-based ABPP to confirm target engagement in cell lysates .
Advanced: How do researchers confirm cellular activity and membrane permeability of this compound?
Neuro2A cell assays are employed:
Cells overexpressing PREPL are treated with the inhibitor.
A cell-permeable probe (e.g., FP-alkyne) is added post-treatment.
Click chemistry conjugates the probe to a fluorescent tag for visualization.
Reduced fluorescence in inhibitor-treated cells confirms intracellular PREPL inhibition. Compounds like 1-isobutyl-3-oxo analogs show >80% cellular activity at 10 μM, indicating robust membrane permeability .
Advanced: What experimental strategies assess blood-brain barrier (BBB) penetration for in vivo CNS studies?
Pharmacokinetic profiling in mice includes:
- Intraperitoneal (IP) or intravenous (IV) administration.
- Brain-to-plasma ratio measurement via LC-MS/MS at 1–4 hours post-dose.
For example, the isobutyl analog achieves brain concentrations of ~1.5 μM (plasma: 3.2 μM), confirming BBB penetration .
Advanced: What is the molecular mechanism of PREPL inhibition by this compound?
Isothermal titration calorimetry (ITC) reveals binding thermodynamics. The compound binds PREPL’s catalytic pocket with a dissociation constant (Kd) of ~1 μM, independent of catalytic Ser559. Mutagenesis studies (e.g., PREPL p.Ser559Ala) confirm binding relies on hydrophobic interactions with residues like Leu660 and Arg243 .
Advanced: How do researchers address selectivity against related serine hydrolases?
Competitive ABPP screens against a panel of 50+ serine hydrolases. The compound’s selectivity is validated by:
- <10% inhibition of off-targets (e.g., DPP4, FAAH) at 10 μM.
- Structural comparisons with non-selective inhibitors (e.g., palmostatin M) highlight the importance of the cyclopenta[c]pyridine scaffold for PREPL specificity .
Advanced: How do PREPL mutations (e.g., CMS22 variants) affect inhibitor efficacy?
ITC and cryo-EM studies on PREPL mutants (p.Arg243Cys, p.Arg647Gln) show unchanged binding affinities (Kd ≈1 μM), indicating conserved inhibitor interactions. This suggests therapeutic potential for genetic disorders like hypotonia-cystinuria syndrome (HCS) caused by PREPL deletions .
Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound class?
Key SAR findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
